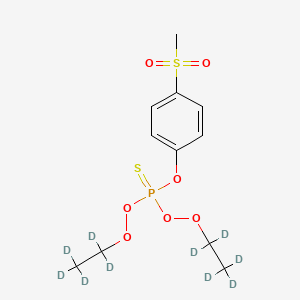

Fensulfothion sulfone-d10

CAS No.:

Cat. No.: VC16661321

Molecular Formula: C11H17O7PS2

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17O7PS2 |

|---|---|

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | (4-methylsulfonylphenoxy)-bis(1,1,2,2,2-pentadeuterioethylperoxy)-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/C11H17O7PS2/c1-4-14-17-19(20,18-15-5-2)16-10-6-8-11(9-7-10)21(3,12)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |

| Standard InChI Key | BSEQHSMKLSKLQU-IZUSZFKNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])OOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOC([2H])([2H])C([2H])([2H])[2H] |

| Canonical SMILES | CCOOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOCC |

Introduction

Synthesis and Isotopic Labeling Strategies

The synthesis of Fensulfothion Sulfone-d10 involves deuteration of the parent compound, Fensulfothion sulfone, through hydrogen-deuterium exchange reactions. While proprietary manufacturing processes limit public disclosure of exact synthetic routes, general methodologies include:

-

Acid-Catalyzed Exchange: Treatment of Fensulfothion sulfone with deuterated ethanol (C₂D₅OD) under acidic conditions facilitates isotopic substitution at the ethoxy groups.

-

Metal-Mediated Deuterium Incorporation: Palladium or platinum catalysts enable selective deuteration of the ethyl chains without altering the sulfone or phenoxy functionalities .

Analytical Applications in Environmental and Biomedical Research

Mass Spectrometry-Based Quantification

Fensulfothion Sulfone-d10’s primary application lies in its use as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure generates unique precursor and product ion transitions, enabling unambiguous identification in complex samples. For example, in groundwater analysis, the compound’s transition from m/z 310 → 152 (quantifier) and 310 → 122 (qualifier) provides a robust signal ratio for confirmation .

Environmental Fate and Degradation Dynamics

Fensulfothion Sulfone-d10’s environmental persistence varies significantly with pH and microbial activity. Key findings from recent ecotoxicological studies include:

-

Hydrolytic Degradation: At pH 7.0 and 25°C, the compound exhibits a half-life of 42 days, compared to 38 days for non-deuterated Fensulfothion sulfone, indicating slightly enhanced stability due to deuterium’s kinetic isotope effect .

-

Photolytic Decomposition: UV irradiation (λ = 254 nm) generates two primary degradation products: 4-methylsulfonylphenol (retention time 7.9 min) and diethyl deuterated phosphate (m/z 153) .

These degradation pathways mirror those observed in non-labeled compounds but occur at marginally slower rates, providing insights into isotopic impacts on environmental behavior.

Comparative Analysis with Structural Analogs

The deuterated sulfone derivative exhibits distinct advantages over related organophosphorus compounds in analytical workflows:

Emerging Applications in Omics Technologies

Recent advancements in high-resolution mass spectrometry (HRMS) have expanded Fensulfothion Sulfone-d10’s utility into metabolomics and exposomics. A 2025 proof-of-concept study demonstrated its effectiveness as a retention time calibrant in ion mobility spectrometry, reducing alignment errors by 17.3% compared to non-deuterated standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume